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Abstract

Revaprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB)
class of drugs, represents a significant advancement in the management of acid-related
gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), revaprazan offers a
distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the
gastric H+,K+-ATPase. This technical guide provides an in-depth overview of revaprazan
hydrochloride, focusing on its core pharmacology, mechanism of action, and key experimental
data. Detailed methodologies for pivotal preclinical and clinical assessments are presented,
alongside a comprehensive summary of its physicochemical, pharmacokinetic, and
pharmacodynamic properties. This document is intended to serve as a valuable resource for
researchers and professionals involved in the discovery and development of novel acid-
suppressive therapies.

Introduction

Gastric acid suppression is a cornerstone in the treatment of a spectrum of gastrointestinal
conditions, including gastritis, and peptic ulcers.[1] For decades, proton pump inhibitors (PPIs)
have been the standard of care. However, their mechanism of irreversible inhibition and
requirement for acid activation can lead to a delayed onset of action and variability in efficacy.
[1] Revaprazan hydrochloride (YH-1885) emerges as a next-generation acid suppressant,
classified as a potassium-competitive acid blocker (P-CAB).[2] It directly and reversibly
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competes with potassium ions (K+) for binding to the gastric H+,K+-ATPase, the final step in
the gastric acid secretion pathway.[1][3] This mode of action translates to a faster onset of acid
suppression and a predictable dose-dependent effect.[4]

Physicochemical Properties

Revaprazan hydrochloride is the hydrochloride salt of revaprazan, a lipophilic, weak base.[4]
Its chemical and physical properties are summarized in the table below.

Property Value Reference

N-(4-fluorophenyl)-4,5-
dimethyl-6-(1-methyl-3,4-

Chemical Name dihydro-1H-isoquinolin-2- [4]
yl)pyrimidin-2-

amine;hydrochloride

Molecular Formula C22H23FN4-HCI

Molecular Weight 398.90 g/mol

CAS Number 178307-42-1 [4]
pKa 7.26 +0.10 [5]
Appearance Not specified in search results

Mechanism of Action

The primary therapeutic target of revaprazan is the gastric H+,K+-ATPase, an enzyme located
in the secretory canaliculi of parietal cells in the stomach lining.[1] This enzyme is responsible

for the final step of acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular
potassium ions (K+).[1]

Gastric Acid Secretion Signaling Pathway

The secretion of gastric acid is a complex process regulated by multiple signaling pathways
that converge on the activation of the H+,K+-ATPase. The main stimulants are histamine,
acetylcholine, and gastrin.[1] Histamine, released from enterochromaffin-like (ECL) cells, binds
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to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cCAMP) and

subsequent activation of the proton pump.[1]
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Diagram 1: Gastric Acid Secretion Pathway and Site of Revaprazan Action

Molecular Mechanism of Inhibition

Revaprazan hydrochloride acts as a potassium-competitive acid blocker.[3] It concentrates in
the acidic environment of the parietal cell canaliculus, where it becomes protonated.[4] In its
protonated form, revaprazan competitively and reversibly binds to the potassium-binding site of
the H+,K+-ATPase.[6] This binding prevents the conformational changes necessary for the
exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1]
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Diagram 2: Logical Relationship of Revaprazan's Competitive Inhibition

In Vitro and In Vivo Potency

The inhibitory activity of revaprazan on the H+,K+-ATPase has been quantified in both in vitro
and in vivo studies.

Parameter Value Condition Reference
IC50 0.350 pM pH 6.1 [5]
Ki Not explicitly found in
i
search results
Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans to
characterize the absorption, distribution, metabolism, and excretion of revaprazan.

Preclinical Pharmacokinetics
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Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, which was
suggested to be due to a first-pass effect and poor water solubility.[6]

. Referen
Species Dose Route Cmax Tmax AUC t1/2
ce
Not Not Not Not Not Not
Rat o o o o . o [6]
specified  specified  specified  specified  specified  specified
Not Not Not Not Not Not
Dog N N N N N N [6]
specified  specified  specified  specified  specified  specified
Human Pharmacokinetics
In healthy male volunteers, revaprazan is rapidly absorbed and eliminated.
Dose Cmax Tmax AUC t1/2 Reference
100-200 mg
(single dose, Not specified 1.7-1.8h Not specified 22-24h [7]
Day 1)
100-200 mg - - - -
) Similar to Similar to Similar to Similar to
(multiple [7]
Day 1 Day 1 Day 1 Day 1

doses, Day 7)

Clinical Efficacy: Pharmacodynamics

The clinical efficacy of revaprazan is primarily assessed by its ability to increase intragastric
pH.
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Median ]
Study . % Time pH
) Dose Day Intragastric Reference
Population > 4 (24h)
pH (24h)
Dose- Dose-
Healthy Male
100 mg 1 dependent dependent [4]
Volunteers . .
increase increase
Dose- Dose-
7 dependent dependent [4]
increase increase
Dose- Dose-
150 mg 1 dependent dependent [4]
increase increase
Dose- Dose-
7 dependent dependent [4]
increase increase
200 mg 1 3.3 28.1% [6][7]
7 3.9 34.2% [61[7]
Healthy Male
Volunteers
200 mg 1 25.1% [11[7]
(vs.
Tegoprazan)
7 - 25.3% [1][7]

Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of revaprazan on gastric H+,K+-
ATPase activity.

Materials:

o H+,K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)
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Revaprazan hydrochloride

ATP (Adenosine triphosphate)

Tris-HCI buffer

MgCI2

KCI

Assay buffer (e.g., pH 6.1 and 7.4)

Reagents for phosphate determination (e.g., ammonium molybdate, malachite green)
Spectrophotometer

Procedure:

Enzyme Preparation: Gastric H+,K+-ATPase enriched microsomes are prepared from the
gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential
centrifugation. The protein concentration of the microsomal preparation is determined.

Incubation: The H+,K+-ATPase enriched microsomes are pre-incubated with various
concentrations of revaprazan hydrochloride in a buffer at a specific pH (e.g., pH 6.1) for a
defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor is also
included.

Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP in the presence
of MgCI2 and KCI. The reaction mixture is incubated for a specific time (e.g., 20-30 minutes)
at 37°C.

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g.,
trichloroacetic acid).

Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the
hydrolysis of ATP is quantified colorimetrically. This is a measure of the H+,K+-ATPase
activity.
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o Data Analysis: The percentage of inhibition of H+,K+-ATPase activity at each concentration
of revaprazan is calculated relative to the control. The IC50 value, the concentration of
revaprazan that inhibits 50% of the enzyme activity, is determined by plotting the percentage
of inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.
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Diagram 3: Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay
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In Vivo Measurement of Gastric Acid Secretion (Pylorus
Ligation Model)

Objective: To evaluate the in vivo antisecretory effect of revaprazan in a rat model of gastric
acid secretion.

Materials:

o Wistar or Sprague-Dawley rats

e Revaprazan hydrochloride

e Anesthetic (e.g., urethane, isoflurane)

e Surgical instruments

 Saline solution

e pH meter or titrator

Procedure:

e Animal Preparation: Rats are fasted overnight with free access to water.

e Anesthesia and Surgery: The animals are anesthetized. A midline abdominal incision is
made to expose the stomach. The pylorus, the junction between the stomach and the small
intestine, is carefully ligated with a suture to prevent the passage of gastric contents.

o Drug Administration: Revaprazan hydrochloride, dissolved in a suitable vehicle, is
administered to the test group of animals (e.g., orally or intraduodenally). A control group
receives the vehicle only.

o Gastric Content Collection: After a specific period (e.g., 4 hours), the animals are euthanized.
The esophagus is clamped, and the stomach is carefully removed.

o Measurement of Gastric Secretion: The gastric contents are collected into a graduated
centrifuge tube. The volume of the gastric juice is measured. The acidity of the gastric juice
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is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH
7.0) or by using a pH meter.

o Data Analysis: The total acid output is calculated and expressed as uEg/hour. The
percentage of inhibition of gastric acid secretion in the revaprazan-treated group is
calculated relative to the control group.

Conclusion

Revaprazan hydrochloride is a potent and rapidly acting potassium-competitive acid blocker
with a well-defined mechanism of action. Its reversible and competitive inhibition of the gastric
H+,K+-ATPase offers a distinct pharmacological profile compared to traditional PPIs. The data
presented in this technical guide, including its physicochemical properties, in vitro and in vivo
potency, and pharmacokinetic and pharmacodynamic characteristics, underscore its potential
as an effective therapeutic agent for the management of acid-related gastrointestinal disorders.
The detailed experimental protocols provided herein serve as a valuable resource for
researchers in the field of gastroenterology and drug discovery. Further research to elucidate
its binding kinetics, including the determination of its Ki value, will provide a more complete
understanding of its interaction with the proton pump.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Revaprazan Hydrochloride: A Technical Guide to a
Potassium-Competitive Acid Blocker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118499#revaprazan-hydrochloride-as-a-potassium-
competitive-acid-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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